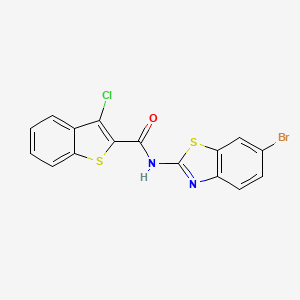

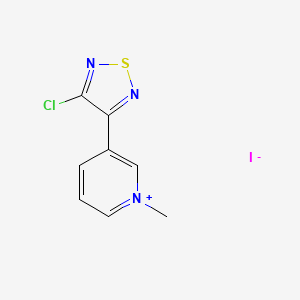

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have explored synthetic routes and chemical reactions involving thiadiazoles, highlighting the utility of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide in synthesizing complex molecules. Takikawa et al. (1985) demonstrated convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the reactivity and versatility of these compounds in organic synthesis (Takikawa et al., 1985). This work provides a foundation for understanding the applications of thiadiazole derivatives in chemical synthesis.

Corrosion Inhibition

The application of thiadiazole derivatives in corrosion inhibition has been a topic of interest. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions, providing insights into the protective properties of thiadiazole compounds against metal corrosion (Bentiss et al., 2007). This research suggests potential industrial applications in protecting metals from corrosive environments.

Analytical Chemistry

In analytical chemistry, thiadiazole derivatives have been utilized as sensitive materials in sensor technology. Chai et al. (2004) described a highly sensitive PVC membrane iodide electrode based on complexes of mercury(II) with thiadiazole ligands, highlighting the analytical utility of these compounds in detecting iodide ions with high specificity and sensitivity (Chai et al., 2004). This application demonstrates the potential for thiadiazole derivatives in developing novel sensing materials for environmental and clinical analyses.

Solar Cell Applications

The use of thiadiazole derivatives in solar cell technology has also been explored. Rahman et al. (2018) employed an organo-sulfur compound related to thiadiazole as a redox couple in dye-sensitized solar cells, showing its potential to improve the efficiency and cost-effectiveness of solar energy conversion (Rahman et al., 2018). This highlights the role of thiadiazole derivatives in renewable energy technologies, offering a pathway to more sustainable energy solutions.

Safety and Hazards

Orientations Futures

Propriétés

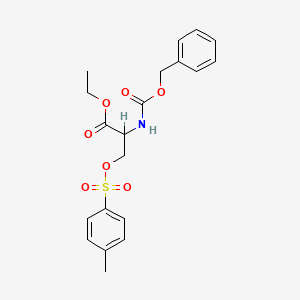

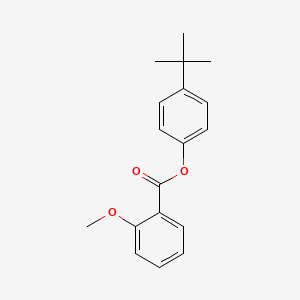

IUPAC Name |

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDWFKQVJIGJCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2602444.png)

![6-[(4-Methylphenyl)sulfanyl]-5-nitropyrimidin-4-amine](/img/structure/B2602445.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)